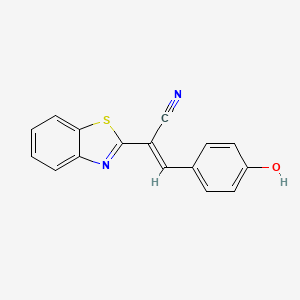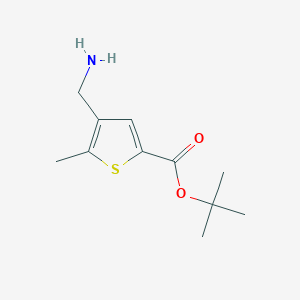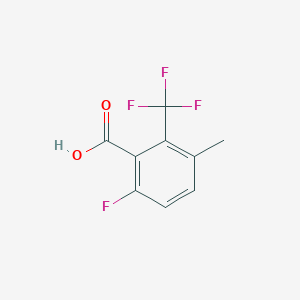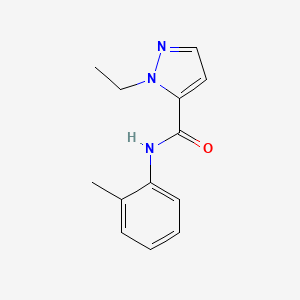![molecular formula C14H9ClN2O2 B2575441 2-[5-(4-Chlorophényl)-1,3,4-oxadiazol-2-yl]benzénol CAS No. 288271-25-0](/img/structure/B2575441.png)
2-[5-(4-Chlorophényl)-1,3,4-oxadiazol-2-yl]benzénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . It is a derivative of oxadiazole, a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of “2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” is characterized by the presence of a 1,3,4-oxadiazole ring attached to a phenyl ring via a carbon atom . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . The structure was confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions lead to the formation of the 1,3,4-oxadiazole ring and the attachment of the phenyl ring .Applications De Recherche Scientifique
Activité Antituberculeuse
Le composé a été étudié pour son potentiel en tant qu'agent antituberculeux. Dans une étude, des dérivés du composé ont été synthétisés et testés contre trois lignées cellulaires de Mycobacterium tuberculosis . Les activités peuvent être expliquées en termes de distribution de la densité électronique à travers le cycle hétéroaromatique substitué par un nitro lié au groupe amide . Ces dérivés de 1,3,5-oxadiazole sont des candidats pour le développement de nouveaux agents antituberculeux .
Activité Antivirale
Le composé a également été étudié pour ses propriétés antivirales. Dans une étude, des dérivés de 5-(4-chlorophényl)-N-substitués-1,3,4-thiadiazole-2-sulfonamide ont été synthétisés à partir de l'acide p-chlorobenzoïque facilement accessible . Les tests de bioessai ont montré que certains de ces composés possédaient une certaine activité anti-virus de la mosaïque du tabac .
Synthèse de Nouveaux Composés
Le composé peut être utilisé comme point de départ pour la synthèse de nouveaux composés. Par exemple, le composé a été utilisé dans la synthèse de nouveaux N-[5-(4-chlorophényl)-1,3,4-oxadiazol-2-yl]-(nitrohétéroaryl)carboxamides . La réaction de couplage entre le composé et les chlorures d'acyle bruts a été réalisée en présence d'hydrure de sodium dans du THF sec .
Activités Pharmacologiques
Le système cyclique 1,3,4-oxadiazole du composé exerce une grande variété d'activités pharmacologiques telles que des propriétés anti-inflammatoires, antivirales, antinéoplasiques, inhibitrices de FAK, adulticides et anti-Alzheimer .
Propriétés Anti-inflammatoires
Le composé a été associé à des propriétés anti-inflammatoires. Ceci est dû au système cyclique 1,3,4-oxadiazole du composé .
Propriétés Antinéoplasiques
Le composé a été associé à des propriétés antinéoplasiques (anticancéreuses). Ceci est dû au système cyclique 1,3,4-oxadiazole du composé .
Orientations Futures
The future directions for the study of “2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” could include further investigation of its biological activities and potential applications. For instance, ongoing studies are focused on exploring the mechanism by which similar compounds inhibit M. tuberculosis cell growth . Additionally, the development of novel derivatives with potential plant anti-viral activities could be another area of interest .
Analyse Biochimique
Biochemical Properties
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of carnitine palmitoyltransferase I, an enzyme involved in fatty acid metabolism . This inhibition affects the transport of fatty acids into the mitochondria, thereby impacting energy production. Additionally, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol can form hydrogen bonds and π-π interactions with biomolecules, further modulating their function .
Cellular Effects
The effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. This compound can also modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with carnitine palmitoyltransferase I leads to enzyme inhibition, affecting fatty acid metabolism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and reduced oxidative stress. At high doses, it can cause toxic effects, including liver damage and impaired mitochondrial function . These threshold effects underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol is involved in several metabolic pathways. It interacts with enzymes such as carnitine palmitoyltransferase I, affecting fatty acid metabolism . This compound can also influence the levels of various metabolites, altering metabolic flux and energy production. Its role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects, making it a critical factor in its mechanism of action.
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLDBSPMXGGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B2575360.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)

![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)


![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2575368.png)

![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2575371.png)
![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)


![5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid](/img/structure/B2575380.png)